Product packaging for 3-((2,6-Difluorobenzyl)oxy)azetidine(Cat. No.:)

3-((2,6-Difluorobenzyl)oxy)azetidine

Cat. No.: B11903611
M. Wt: 199.20 g/mol
InChI Key: LEWSEAMTYWDDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2,6-Difluorobenzyl)oxy)azetidine is a valuable azetidine-based chemical building block designed for research and development in medicinal chemistry. The compound features an azetidine ring, a conformationally rigid scaffold known for enhancing binding selectivity in drug discovery, linked via an ether group to a 2,6-difluorobenzyl moiety. This specific substitution pattern is of high interest, as ortho-fluorine atoms on the benzyl ring have been associated with reduced cytochrome P450 inhibition in related compounds, which can help mitigate drug-drug interactions in potential therapeutic candidates . This reagent is primarily used as a key synthetic intermediate in the construction of more complex molecules. Its applications include serving as a core structure for protease inhibitors, kinase modulators, and targeted protein degraders (PROTACs) . While the specific biological activity of this compound is not fully documented, compounds with similar azetidine and difluorobenzyl architectures have demonstrated notable pharmacological properties. For instance, close analogs have been investigated for their potential as dopamine D3 receptor antagonists, which may have implications for treating neurological disorders . Another related compound, 1-(2,6-Difluorobenzyl)azetidine (CAS 1862417-77-3), shares the same 2,6-difluorobenzyl substituent and highlights the relevance of this structural motif in chemical synthesis . The provided compound is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11F2NO B11903611 3-((2,6-Difluorobenzyl)oxy)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-[(2,6-difluorophenyl)methoxy]azetidine

InChI

InChI=1S/C10H11F2NO/c11-9-2-1-3-10(12)8(9)6-14-7-4-13-5-7/h1-3,7,13H,4-6H2

InChI Key

LEWSEAMTYWDDBU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=C(C=CC=C2F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2,6 Difluorobenzyl Oxy Azetidine and Analogous Azetidine Ethers

Direct Synthesis of 3-((2,6-Difluorobenzyl)oxy)azetidine

The direct synthesis of this compound is most practically achieved through the etherification of a suitably protected azetidin-3-ol (B1332694). A common and effective method is the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of an N-protected azetidin-3-ol using a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then reacted with 2,6-difluorobenzyl halide (e.g., bromide or chloride) to form the desired ether linkage.

The choice of the nitrogen protecting group is crucial to ensure compatibility with the reaction conditions and to allow for facile removal if the free amine is desired. Common protecting groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) are often employed. Following the etherification, the protecting group can be removed under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Bn) to yield the final compound, this compound. While a specific publication detailing this exact transformation was not prominently found, this synthetic route represents a standard and reliable approach in organic synthesis.

Regiospecific and Stereoselective Azetidine (B1206935) Ring Construction

The construction of the azetidine ring itself is a significant synthetic hurdle due to its strained nature. acs.org Numerous methods have been developed to achieve this, often focusing on controlling regioselectivity and stereoselectivity, which are critical for the biological activity of the final molecules. nih.govacs.org These methods range from classical cyclization reactions to modern strain-release strategies. nih.govbeilstein-journals.org

Cyclization Reactions for Azetidine Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis. This typically involves the formation of a carbon-nitrogen bond from a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

Key Cyclization Strategies:

Intramolecular Nucleophilic Substitution: This classic approach uses precursors like γ-amino halides or γ-amino alcohols (activated as sulfonates, e.g., mesylates or tosylates) which cyclize upon treatment with a base. nih.govacs.org

Palladium-Catalyzed C-H Amination: Advanced methods include the intramolecular amination of unactivated C(sp³)–H bonds. For instance, Pd(II)-catalysis can forge the azetidine ring from picolinamide-protected amines, offering high functional group tolerance. acs.orgrsc.org

Radical Cyclizations: A copper-catalyzed, visible-light-induced radical 4-exo-dig cyclization of ynamides provides a modern route to azetidines with excellent regiocontrol. nih.gov

Photochemical Cyclizations: The Norrish-Yang cyclization, a photochemical reaction, can convert α-aminoacetophenones into azetidinols through a 1,5-hydrogen abstraction followed by ring closure of the resulting 1,4-biradical. beilstein-journals.orgnih.gov

Epoxide Ring Opening: Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines offers a regioselective pathway to 3-hydroxyazetidines, which are direct precursors for the target ether compounds. nih.gov

Table 1: Comparison of Selected Cyclization Methods for Azetidine Synthesis
MethodCatalyst/ReagentPrecursorKey FeaturesCitations
C-H AminationPd(OAc)₂, AgOAcPicolinamide-protected amineHigh functional group tolerance, predictable selectivity. acs.orgrsc.org
Radical Cyclization[Cu(bcp)DPEphos]PF₆Iodoethyl-ynamideFull regiocontrol via 4-exo-dig pathway, mild conditions. nih.gov
Norrish-Yang CyclizationUV lightα-AminoacetophenoneForms azetidinols, utilizes photon energy. beilstein-journals.orgnih.gov
Epoxy Amine CyclizationLa(OTf)₃cis-3,4-Epoxy amineHigh yields, regioselective, tolerates acid-sensitive groups. nih.gov
Gold-Catalyzed CyclizationGold CatalystN-propargylsulfonamideForms chiral azetidin-3-ones, avoids toxic diazo intermediates. nih.gov

[2+2] Cycloaddition Approaches to Azetidines

[2+2] cycloaddition reactions represent one of the most direct methods to construct the four-membered azetidine ring by combining two two-atom components.

Aza Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is a powerful tool for azetidine synthesis. researchgate.net Recent advancements utilize visible-light photocatalysis, for example with an iridium photocatalyst, to mediate the reaction between oxime derivatives (like 2-isoxazoline-3-carboxylates) and a wide array of alkenes under mild conditions. researchgate.netnih.govspringernature.com This approach overcomes some limitations of traditional methods that required high-energy UV light. researchgate.net

Staudinger Synthesis: The [2+2] cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger synthesis, is a highly general and reliable method for producing β-lactams (azetidin-2-ones). mdpi.com These β-lactams are valuable intermediates that can be subsequently reduced to the corresponding azetidines. magtech.com.cn The reaction often involves the in-situ generation of the ketene from an acyl chloride using a tertiary amine. mdpi.com

Strain-Release Strategies Utilizing Azabicyclobutanes and Aziridines

Modern synthetic strategies leverage the high ring strain of smaller ring systems to drive the formation of azetidines.

From 1-Azabicyclo[1.1.0]butanes (ABBs): These highly strained bicyclic compounds are excellent precursors for substituted azetidines. nih.gov They can undergo stereospecific ring-opening reactions when treated with a variety of nucleophiles. acs.org This strain-release functionalization allows for a modular and programmable approach to complex, stereochemically defined azetidines that would be difficult to access otherwise. acs.orgbiu.ac.ilresearchgate.net The process can be triggered by electrophilic activation of the bridgehead nitrogen, followed by nucleophilic attack. nih.gov

From Aziridines: The ring expansion of aziridines provides another pathway to azetidines. This can be achieved by reacting N-sulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org A particularly innovative method involves a biocatalytic one-carbon ring expansion using engineered cytochrome P450 enzymes. acs.orgnih.gov These "carbene transferase" enzymes can mediate a nih.govacs.org-Stevens rearrangement of aziridinium (B1262131) ylides, overriding competing reaction pathways and achieving high enantioselectivity. acs.orgnih.gov

Ring Transformation and Contraction Pathways

Altering the size of a pre-existing ring is another effective strategy for azetidine synthesis.

Ring Contraction of Pyrrolidinones: A notable example is the one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org In the presence of a base like potassium carbonate, various nucleophiles (alcohols, phenols) can add to the carbonyl group, triggering a ring-opening and subsequent intramolecular S_N2 reaction that expels the bromide and forms the smaller, α-carbonylated azetidine ring. rsc.orgacs.org

Ring Expansion of Aziridines: As mentioned previously, the one-carbon homologation of aziridines via carbene insertion is a powerful ring expansion method. acs.orgnih.gov This transformation can be considered both a strain-release strategy and a ring transformation pathway.

Methodologies for Introducing the 3-Benzyloxy Moiety in Azetidines

The final key structural feature of the target compound is the 3-benzyloxy ether. This functionality is typically introduced by the O-alkylation of an azetidin-3-ol precursor.

The synthesis generally begins with N-protected azetidin-3-ol. google.com The hydroxyl group is then alkylated using a benzyl halide, such as 2,6-difluorobenzyl bromide. The reaction is carried out in the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide.

Table 2: Typical Conditions for 3-O-Benzylation of Azetidin-3-ol
ComponentExamplePurpose
Substrate N-Boc-azetidin-3-olProtected azetidine core with a free hydroxyl group.
Alkylating Agent 2,6-Difluorobenzyl bromideProvides the desired benzyl ether moiety.
Base Sodium hydride (NaH)Deprotonates the alcohol to form the reactive alkoxide.
Solvent Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)Anhydrous, aprotic solvent to facilitate the reaction.

An alternative to direct alkylation involves converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or toluenesulfonyl chloride, respectively. google.com The resulting sulfonate ester can then be displaced by a benzyl alcohol-derived alkoxide, although this is a less direct route for simple ether formation. The choice of an appropriate N-protecting group is essential to avoid side reactions and to be orthogonally cleavable to the desired final product. For example, a Boc group is readily removed with acid, while a benzyl group can be cleaved by catalytic hydrogenation, a process that would also reduce any unsaturated bonds in the molecule. google.com

Etherification Reactions in Azetidinol Precursors

The formation of the ether bond in this compound and related compounds is commonly achieved through the etherification of an azetidin-3-ol precursor. The Williamson ether synthesis is a classic and widely employed method for this transformation. masterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of the hydroxyl group of azetidin-3-ol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, 2,6-difluorobenzyl halide. wikipedia.orgbyjus.com

The reaction is typically carried out by first treating the N-protected azetidin-3-ol with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. youtube.com This is followed by the addition of the electrophilic partner, 2,6-difluorobenzyl bromide or a similar derivative. The reaction proceeds via an SN2 mechanism, where the alkoxide displaces the halide leaving group. masterorganicchemistry.comwikipedia.org

A general scheme for this process is as follows:

Step 1: Deprotonation: An N-protected azetidin-3-ol is treated with a strong base (e.g., NaH) to form the sodium alkoxide.

Step 2: Nucleophilic Attack: The generated alkoxide attacks the 2,6-difluorobenzyl halide, leading to the formation of the desired ether and a sodium halide salt as a byproduct. wikipedia.org

The choice of protecting group for the azetidine nitrogen is crucial to prevent side reactions and ensure the stability of the ring during the synthesis. Common protecting groups include benzyl and benzhydryl groups, which can be removed in later steps via hydrogenolysis. chemicalbook.comgoogle.com

Recent advancements have also explored Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-azetidinols as an alternative to the traditional Williamson ether synthesis. rsc.orgresearchgate.netrsc.org This method avoids the use of strong bases and alkyl halides, offering a potentially milder and more atom-economical route to azetidine ethers. rsc.orgrsc.org

Stereochemical Control in 3-Oxyfunctionalization

Achieving stereochemical control during the introduction of the ether functionality at the C3 position of the azetidine ring is a critical aspect of synthesizing enantiomerically pure compounds. When the azetidine ring is substituted, the C3 position becomes a stereocenter, and controlling its configuration is essential for developing specific biological activities.

Stereoselective synthesis can be achieved through various strategies:

Use of Chiral Precursors: Starting from an enantiomerically pure azetidin-3-ol allows for the direct transfer of chirality to the final product. The synthesis of such chiral precursors often involves asymmetric synthesis or resolution of racemic mixtures.

Asymmetric Catalysis: The development of catalytic asymmetric methods for the desymmetrization of meso-azetidines has emerged as a powerful tool. nih.gov Chiral catalysts can selectively promote the reaction at one of the two enantiotopic groups of a prochiral azetidine, leading to the formation of an enantioenriched product. nih.gov

Substrate-Controlled Diastereoselectivity: In cases where the azetidine ring already contains a stereocenter, its influence can direct the stereochemical outcome of the etherification reaction. This substrate-controlled approach relies on the inherent steric and electronic properties of the molecule to favor the formation of one diastereomer over the other. nih.gov

For instance, in the synthesis of complex molecules, the conformation of the azetidine ring and the steric hindrance posed by existing substituents can dictate the approach of the incoming electrophile, leading to a high degree of diastereoselectivity. nih.gov Computational studies, including Density Functional Theory (DFT) calculations, can be employed to understand and predict the stereochemical outcomes of these reactions. nih.gov

Specific Approaches for Difluorobenzyl Ether Linkages

The introduction of the 2,6-difluorobenzyl group presents specific considerations due to the electronic nature of the difluorinated aromatic ring. The electron-withdrawing fluorine atoms can influence the reactivity of the benzyl halide.

The Williamson ether synthesis remains a primary method for forging this linkage. A typical procedure involves:

Preparation of the Alkoxide: N-protected azetidin-3-ol is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), and treated with a strong base like sodium hydride at a reduced temperature to form the alkoxide.

Reaction with the Benzyl Halide: 2,6-Difluorobenzyl bromide is then added to the reaction mixture, which is gradually warmed to room temperature and stirred until the reaction is complete.

The success of this reaction is dependent on factors such as the choice of base, solvent, and reaction temperature. It is essential to use an N-protected azetidin-3-ol, such as 1-benzylazetidin-3-ol (B1275582) or 1-(diphenylmethyl)azetidin-3-ol, to prevent N-alkylation as a side reaction. chemicalbook.comgoogle.com The protecting group can be subsequently removed, often by catalytic hydrogenation using palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), to yield the final product. chemicalbook.com

Catalytic Strategies in Azetidine Ether Synthesis

Catalysis plays a pivotal role in the modern synthesis of azetidine ethers, offering efficient and selective routes to these valuable compounds. Both transition metal-mediated processes and organocatalytic approaches have been successfully employed.

Transition Metal-Mediated Processes (e.g., Palladium, Platinum, Copper, Nickel, Titanium, Cobalt)

Transition metals are widely used to catalyze various transformations in the synthesis of azetidines and their derivatives.

Palladium: Palladium catalysts are extensively used for C-N bond formation in the synthesis of azetidines through intramolecular amination of unactivated C-H bonds. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, can be used to introduce aryl groups, including those with fluorine substituents, to the azetidine ring. organic-chemistry.org

Copper: Copper catalysis is effective for the N-arylation of amino alcohols, a key step in some synthetic routes to N-aryl azetidines. organic-chemistry.org Copper-catalyzed photoredox reactions have also been developed for the radical cyclization of ynamides to form azetidines. nih.gov Furthermore, copper-catalyzed alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents provides a direct route to functionalized azetidines. organic-chemistry.org

Titanium: Titanium-mediated couplings, such as the Kulinkovich-type reaction, have been utilized to synthesize spirocyclic NH-azetidines from oxime ethers and Grignard reagents. rsc.org Titanacyclobutanes, generated from ketones or alkenes, can be converted to functionalized alkyl dihalides that subsequently react with amines to form azetidines. researchgate.net

Cobalt: Chiral β-ketoiminato cobalt(II) catalysts have been employed in the enantioselective reduction of diketones to produce optically pure diols, which can then be converted to cyclic amines, including azetidines. organic-chemistry.org Cobalt catalysis combined with electrochemistry has been shown to facilitate the intramolecular hydroamination of allylic sulfonamides to yield azetidines. organic-chemistry.org

Gold: Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible and stereoselective route to chiral azetidin-3-ones, which are versatile precursors for other functionalized azetidines. nih.gov

Table 1: Examples of Transition Metal-Mediated Reactions in Azetidine Synthesis

Metal CatalystReaction TypeApplication in Azetidine Synthesis
PalladiumIntramolecular C-H AminationSynthesis of azetidine rings. organic-chemistry.org
PalladiumHiyama Cross-CouplingIntroduction of aryl groups to the azetidine scaffold. organic-chemistry.org
CopperN-ArylationSynthesis of N-aryl azetidines from amino alcohols. organic-chemistry.org
CopperPhotoredox Radical CyclizationFormation of azetidines from ynamides. nih.gov
TitaniumKulinkovich-type CouplingSynthesis of spirocyclic NH-azetidines. rsc.org
CobaltEnantioselective ReductionPreparation of chiral diols for azetidine synthesis. organic-chemistry.org
GoldOxidative CyclizationStereoselective synthesis of chiral azetidin-3-ones. nih.gov

Organocatalytic and Metal-Free Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules, including azetidine derivatives.

Thiourea (B124793) and Squaramide Catalysis: Asymmetric thiourea and squaramide catalysts have been successfully used in the enantioselective synthesis of α-azetidinyl tertiary alkyl halides. nih.gov These catalysts activate the reactants through hydrogen bonding, facilitating the formation of a tetrasubstituted chiral carbon center with high yields and enantioselectivities. nih.gov

Brønsted Acid Catalysis: As mentioned earlier, Brønsted acids can catalyze the etherification of 3-aryl-azetidinols with alcohols, providing a metal-free method for the synthesis of azetidine ethers. rsc.org This approach is particularly advantageous as it avoids the need for strong bases and produces water as the only byproduct. rsc.org

These organocatalytic methods offer mild reaction conditions and high functional group tolerance, making them attractive for the synthesis of complex and sensitive molecules.

Photochemical Routes to Azetidine Scaffolds

Photochemical reactions provide unique pathways to construct the strained four-membered azetidine ring, often under mild conditions and with access to otherwise difficult-to-synthesize structures. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prominent photochemical method for azetidine synthesis. rsc.orgnih.govspringernature.comresearchgate.net

Key aspects of photochemical routes include:

[2+2] Photocycloaddition: This reaction involves the excitation of an imine or a related species to a triplet state, which then undergoes a cycloaddition with an alkene to form the azetidine ring. researchgate.netrsc.org Visible-light photocatalysis has enabled the use of a broader range of substrates and milder reaction conditions. researchgate.netspringernature.com

Norrish-Yang Cyclization: This photochemical reaction of α-aminoacetophenones can be used to form highly strained azetidinols as intermediates. beilstein-journals.org These intermediates can then be further functionalized. beilstein-journals.org

Substrate Scope: Photochemical methods have been successfully applied to both intermolecular and intramolecular reactions. nih.govacs.org The choice of imine equivalent, such as oximes or 2-isoxazoline-3-carboxylates, and the alkene component is crucial for the success and selectivity of the reaction. researchgate.netnih.gov

The development of visible-light-mediated aza Paternò-Büchi reactions has significantly advanced the field, allowing for the synthesis of functionalized azetidines with high efficiency and diastereoselectivity. springernature.comacs.org These methods are particularly valuable for accessing densely functionalized azetidines that are challenging to prepare using traditional thermal methods. acs.org

Reaction Chemistry and Transformations of the 3 2,6 Difluorobenzyl Oxy Azetidine Framework

Azetidine (B1206935) Ring Opening Reactions

The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions under various conditions. This reactivity is a key aspect of its chemistry, allowing for the synthesis of diverse acyclic structures.

The azetidine ring of 3-((2,6-difluorobenzyl)oxy)azetidine can be opened by a variety of nucleophiles. This process is typically initiated by the nucleophilic attack at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of the attack is influenced by steric and electronic factors, as well as the nature of the substituent on the azetidine nitrogen. For instance, N-acylated or N-sulfonylated azetidines are more susceptible to nucleophilic attack due to the increased electrophilicity of the ring carbons.

Common nucleophiles used for this purpose include amines, thiols, and halides. The reaction with amines, for example, results in the formation of 1,3-diamino compounds, which are valuable building blocks in medicinal chemistry.

Lewis acids can facilitate the ring opening of azetidines by coordinating to the nitrogen atom, thereby activating the ring towards nucleophilic attack. This activation enhances the electrophilicity of the ring carbons, allowing for reactions with weaker nucleophiles.

Various Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) and titanium tetrachloride (TiCl₄), have been employed for this purpose. The choice of Lewis acid can influence the outcome of the reaction, including the regioselectivity of the ring opening. In the context of this compound, the presence of the ether oxygen can also lead to coordination with the Lewis acid, potentially influencing the reaction pathway.

Functional Group Interconversions on the Azetidine Nitrogen

The secondary amine functionality of the azetidine nitrogen in this compound provides a handle for a wide range of functional group interconversions. These transformations are crucial for modulating the properties of the molecule and for its incorporation into larger, more complex structures.

Common reactions at the azetidine nitrogen include N-alkylation, N-acylation, N-sulfonylation, and N-arylation. These reactions are typically carried out under standard conditions and allow for the introduction of a diverse array of substituents. For example, N-acylation with various acid chlorides or anhydrides can be used to introduce amide functionalities, which can participate in hydrogen bonding and alter the molecule's conformational preferences.

Reaction TypeReagentsProduct Functional Group
N-AlkylationAlkyl halides, Reductive aminationTertiary amine
N-AcylationAcid chlorides, AnhydridesAmide
N-SulfonylationSulfonyl chloridesSulfonamide
N-ArylationAryl halides (e.g., Buchwald-Hartwig coupling)N-Aryl amine

Derivatization at C2 and C4 Positions of the Azetidine Ring

While the C3 position is substituted with the 2,6-difluorobenzyloxy group, the C2 and C4 positions of the azetidine ring are also amenable to derivatization, although this can be more challenging due to the inherent stability of the C-H bonds.

Functionalization at these positions often requires initial activation, for example, through deprotonation with a strong base to generate a carbanion, which can then react with various electrophiles. The regioselectivity of this deprotonation can be influenced by the substituent on the azetidine nitrogen. Alternatively, radical-based reactions can be employed to introduce substituents at these positions. These derivatizations allow for the synthesis of a wide range of substituted azetidines with tailored properties.

Reactivity of the 2,6-Difluorobenzyl Ether Moiety

The 2,6-difluorobenzyl ether moiety is a key structural feature of the molecule, and its reactivity can be exploited in synthetic strategies.

The ether linkage in this compound can be cleaved under specific conditions to liberate the 3-hydroxyazetidine core. This deprotection is often a crucial step in synthetic sequences where the 2,6-difluorobenzyl group is used as a protecting group for the hydroxyl functionality.

Common methods for benzyl (B1604629) ether cleavage, such as catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), are effective for removing the 2,6-difluorobenzyl group. The presence of the fluorine atoms can influence the reaction conditions required for cleavage. Additionally, strong acids like hydrogen bromide (HBr) or trimethylsilyl (B98337) iodide (TMSI) can also be used to cleave the ether bond.

Modification of the aromatic ring of the 2,6-difluorobenzyl group itself is less common but can be achieved through electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the fluorine atoms makes the ring less reactive towards such transformations.

Transformations on the Difluorophenyl Ring

The 2,6-difluorophenyl group within the this compound scaffold presents a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the aromatic ring, making it susceptible to certain types of reactions while potentially hindering others. Key transformations that can be envisaged on this ring system include nucleophilic aromatic substitution, metallation followed by electrophilic quench, and palladium-catalyzed cross-coupling reactions. These modifications allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse analogues for structure-activity relationship (SAR) studies in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two fluorine atoms activates the benzene (B151609) ring towards nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.comlibretexts.org In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluorine atoms. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups, such as the fluorine atoms in the target molecule. masterorganicchemistry.comrsc.org

Research on related polyfluoroarenes, such as octafluorotoluene, has demonstrated that nucleophilic attack often occurs at the position para to the existing substituent. nih.gov By analogy, in the case of this compound, it is anticipated that a nucleophile would preferentially attack the C-4 position of the difluorophenyl ring. This selectivity is governed by both steric and electronic factors, where the C-4 position is sterically more accessible and the negative charge in the Meisenheimer intermediate can be effectively stabilized by both fluorine atoms.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions, allowing for the introduction of diverse functionalities.

Ortho-Metallation and Electrophilic Quenching

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.canih.gov In the context of this compound, the oxygen atom of the benzyloxy group can potentially act as a directing group, facilitating the deprotonation of one of the ortho positions (C-3 or C-5) by a strong base, such as an organolithium reagent. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new substituents.

While the fluorine atoms also influence the acidity of the ring protons, the directing effect of the ether oxygen is expected to favor metallation at the adjacent C-3 or C-5 position. This approach provides a complementary method to SNAr, allowing for functionalization at a different position on the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org To apply these methods to the difluorophenyl ring of this compound, a pre-functionalized derivative, such as an aryl halide or triflate, would be required. For instance, if a bromo or iodo group were present on the ring, it could participate in a variety of coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.

Alternatively, recent advances in C-H activation/functionalization could potentially be applied directly to the difluorophenyl ring. nih.gov These methods, often catalyzed by palladium or other transition metals, allow for the direct coupling of a C-H bond with a suitable reaction partner, obviating the need for pre-installed leaving groups. The regioselectivity of such reactions can be controlled by directing groups or by the inherent electronic and steric properties of the substrate.

The following table summarizes the potential transformations on the difluorophenyl ring of this compound, based on established reactivity patterns of related compounds.

Interactive Data Table: Potential Transformations on the Difluorophenyl Ring

Reaction TypeReagents and ConditionsPotential Product StructureNotes
Nucleophilic Aromatic Substitution (SNAr) Nu-H (e.g., R-NH2, R-OH, R-SH), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, DMSO)Substitution is expected to occur preferentially at the C-4 position. A wide range of nucleophiles can be utilized.
Ortho-Metallation and Quenching 1. Strong Base (e.g., n-BuLi, s-BuLi), THF, -78 °C2. Electrophile (E+) (e.g., CO2, R-CHO, R-X)The ether oxygen directs metallation to the C-3 or C-5 position. The choice of electrophile determines the introduced functionality.
Palladium-Catalyzed Cross-Coupling (Suzuki Reaction) Aryl-B(OR)2, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Toluene/H2O)Requires a pre-installed leaving group (X = Br, I, OTf) on the aromatic ring. Allows for the formation of biaryl structures.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) R1R2NH, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene)Requires a pre-installed leaving group (X = Br, I, OTf) on the aromatic ring. Forms a new C-N bond.

Computational and Theoretical Investigations on 3 2,6 Difluorobenzyl Oxy Azetidine and Analogues

Application of Density Functional Theory (DFT) in Azetidine (B1206935) Chemistry

Density Functional Theory (DFT) has become an indispensable method for investigating the structural and electronic properties of azetidine-containing compounds. mit.edu This computational approach allows for the detailed examination of molecular geometries, electronic charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. researchgate.net

DFT calculations have been successfully applied to a wide range of azetidine derivatives to predict their behavior in chemical reactions. For instance, studies on nitroimine derivatives of azetidine have utilized DFT to calculate heats of formation and evaluate thermal stability, identifying promising high-energy-density compounds. In the context of medicinal chemistry, QSAR (Quantitative Structure-Activity Relationship) models are often built upon molecular descriptors generated from DFT-optimized structures. nih.gov These models relate the computed structural and electronic features of azetidine derivatives to their biological activities, such as antimalarial efficacy. nih.gov The optimization of molecular geometries using DFT, typically with functionals like B3LYP and basis sets such as 6-31G*, is a standard first step in generating these predictive models. nih.gov

Furthermore, DFT is instrumental in studying dynamic processes in azetidines. Investigations into the behavior of lithiated azetidines have employed DFT calculations to understand the complex dynamics at the nitrogen atom and the configurational stability of these reactive intermediates. nih.gov These computational studies, often corroborated by experimental techniques like in-situ FT-IR, provide insights into the coordination of lithium ions and the energy barriers associated with inversions at stereocenters, which are critical for controlling the stereochemical outcome of their reactions. nih.gov

Analysis of Ring Strain and Conformational Preferences

The chemistry of azetidines is intrinsically linked to their significant ring strain. The strain energy of the azetidine ring is approximately 25.2-25.4 kcal/mol, a value comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and substantially higher than that of the five-membered pyrrolidine (B122466) (5.8 kcal/mol). This inherent strain not only influences the reactivity of the azetidine ring but also plays a crucial role in defining its conformational landscape.

Ring SystemRing Strain Energy (kcal/mol)
Aziridine26.7
Azetidine 25.2 - 25.4
Pyrrolidine5.8
Piperidine~0
Cyclobutane26.4
Data sourced from multiple chemical literature reviews.

Unlike a planar cyclobutane, the azetidine ring is not flat. It adopts a puckered conformation to alleviate some of the torsional strain. Electron diffraction studies have determined that the parent azetidine molecule has a dihedral angle of approximately 37°. This puckering is a key feature of its structure, and the energetic barrier to ring inversion is relatively low.

The conformational preferences of the azetidine ring are highly sensitive to the nature and position of substituents. For a molecule like 3-((2,6-Difluorobenzyl)oxy)azetidine , the bulky and electronegative substituent at the C3 position is expected to have a profound impact on the ring's pucker and the preferred orientation of the substituent (axial vs. equatorial).

Computational studies on fluorinated azetidine derivatives have shown that fluorine substitution can significantly influence the ring's conformational behavior. In one study, it was observed that a fluorine atom's position relative to the nitrogen atom in the ring could be dictated by electrostatic interactions, particularly when the nitrogen is charged. For neutral azetidine derivatives, steric and electronic effects of substituents play a crucial role in determining the most stable conformation. For instance, in 3-substituted azetidines, the substituent can adopt either an axial or equatorial position, with the energy difference between these conformers depending on the steric bulk and electronic nature of the substituent. The presence of the bulky 2,6-difluorobenzyl group in This compound would likely favor an equatorial position to minimize steric clashes with the ring's hydrogen atoms.

Mechanistic Studies of Azetidine Formation and Reactivity

Computational methods, particularly DFT, have been pivotal in elucidating the mechanisms of both the formation and subsequent reactions of azetidines. These studies provide detailed energy profiles of reaction pathways, including the structures of transition states and intermediates, which are often difficult to characterize experimentally.

Azetidine Formation: The synthesis of the azetidine ring can be achieved through various strategies, and computational studies have shed light on the mechanistic details of these transformations. One common method is the intramolecular cyclization of a precursor containing an amine and a leaving group. DFT calculations on the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines have shown that the reaction proceeds with a lower activation energy for the formation of the azetidine ring compared to the alternative pyrrolidine ring, explaining the observed regioselectivity. nih.gov

Another powerful method for azetidine synthesis is the [2+2] photocycloaddition. Computational investigations into these reactions have been used to predict which precursor molecules will react to form azetidines under photocatalytic conditions. mit.eduresearchgate.net These models often analyze the frontier molecular orbital energies of the reactants to determine the feasibility of the cycloaddition. mit.edu

Reaction TypeReactantsCatalyst/ConditionsCalculated Activation Energy (Example)
Intramolecular Aminolysiscis-3,4-epoxy amineLa(OTf)₃Lower for azetidine vs. pyrrolidine formation nih.gov
[2+2] PhotocycloadditionAlkene + OximePhotocatalyst (light-driven)Feasibility predicted by FMO energies mit.edu
Ring-OpeningAzetidinium ion + NucleophileAcid-mediatedDependent on substituent and nucleophile
Activation energies are system-dependent and the table provides a qualitative comparison based on cited studies.

Azetidine Reactivity: The reactivity of azetidines is dominated by ring-opening reactions, driven by the release of their inherent ring strain. Computational studies have been instrumental in understanding the regioselectivity of these reactions. For unsymmetrical azetidines, the site of nucleophilic attack is influenced by both electronic and steric factors. DFT calculations have been used in conjunction with experimental results to understand the parameters governing the regioselectivity of the nucleophilic ring-opening of azetidinium ions.

In the case of This compound , the ether linkage at the 3-position is generally stable. However, reactions involving the azetidine nitrogen, such as N-alkylation or N-acylation, can lead to the formation of an azetidinium ion. This quaternization of the nitrogen atom activates the ring towards nucleophilic attack, potentially leading to ring-opening. The regioselectivity of such a ring-opening would be influenced by the electronic effects of the 2,6-difluorobenzyl group and the nature of the attacking nucleophile.

Structure-Reactivity Relationships from Computational Models

A significant goal of computational chemistry in the study of azetidines is to establish clear structure-reactivity relationships. By systematically varying the structure of azetidine analogues in silico and calculating their properties and reaction energetics, it is possible to build models that predict their chemical behavior.

Computational models have been developed to predict the feasibility of azetidine synthesis. For example, by calculating the frontier orbital energies of a series of alkenes and oximes, researchers have successfully predicted which pairs will undergo a photocatalyzed [2+2] cycloaddition to form azetidines. mit.edu These models can prescreen potential reactants, saving significant time and resources in the laboratory. mit.edu

In the context of reactivity, particularly ring-opening reactions, computational studies have established relationships between the substituents on the azetidine ring and the regioselectivity of the reaction. For 2-substituted azetidines, it has been shown that unsaturated substituents that can stabilize a transition state through conjugation tend to direct nucleophilic attack to the adjacent carbon atom, an effect controlled by electronics. Conversely, for alkyl-substituted azetidines, sterically demanding nucleophiles often attack the less hindered carbon atom.

For This compound , the electronic properties of the 2,6-difluorobenzyl group would be a key determinant of reactivity, especially in reactions involving the azetidine nitrogen. The two fluorine atoms are strongly electron-withdrawing, which would decrease the basicity and nucleophilicity of the ether oxygen. More importantly, these electronic effects could influence the properties of the azetidine ring itself, albeit to a lesser extent due to the insulating ether linkage. QSAR studies on azetidine derivatives have demonstrated that descriptors related to the electronic properties and polarizability of substituents are often correlated with biological activity. nih.gov For instance, in a QSAR study on antimalarial azetidine-2-carbonitriles, a descriptor related to the polarizability of the molecule was found to be the most influential factor in the predictive model. nih.gov

Property InfluencedKey Structural/Electronic FactorsComputational Method/Model
Reaction Feasibility (Synthesis)Frontier Molecular Orbital (FMO) EnergiesDFT Calculations mit.edu
Regioselectivity (Ring-Opening)Electronic Effects (Conjugation), Steric HindranceDFT, Mechanistic Studies
Biological ActivityPolarizability, Electronic DescriptorsQSAR Models based on DFT nih.gov
This table illustrates the relationships established through computational modeling.

By building these computational models, it becomes possible to rationally design novel azetidine derivatives with desired properties, whether for applications in materials science, medicinal chemistry, or as versatile synthetic intermediates.

Role of 3 2,6 Difluorobenzyl Oxy Azetidine in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Architectures

The utility of 3-((2,6-difluorobenzyl)oxy)azetidine as a building block stems from the reactivity of the azetidine (B1206935) ring and the influence of its substituent. The strained four-membered ring is susceptible to ring-opening reactions, providing a pathway to introduce the 3-oxy-azetidine moiety into larger scaffolds. Furthermore, the nitrogen atom of the azetidine can be functionalized in various ways, allowing for its incorporation into a wide array of complex molecular architectures.

For instance, the secondary amine of the azetidine ring can undergo N-alkylation, N-arylation, or acylation reactions, attaching the core structure to other fragments. The ether linkage at the 3-position is generally stable under many reaction conditions, allowing for selective manipulation of the azetidine nitrogen. This stability enables chemists to build complexity around the azetidine core without disturbing the 3-oxy substituent.

The 2,6-difluorobenzyl group itself is not merely a passive protecting group. The fluorine atoms can influence the conformation and electronic properties of the molecule, and in some contexts, can participate in specific non-covalent interactions, such as hydrogen bonding or halogen bonding, which can be crucial for directing the assembly of complex supramolecular structures.

Precursor to Other Heterocyclic Systems and Chiral Scaffolds

Beyond its direct incorporation, this compound can serve as a precursor to other, more elaborate heterocyclic systems. The strained azetidine ring can be induced to undergo ring-expansion reactions to form larger, more thermodynamically stable rings like pyrrolidines, piperidines, or other azacycles. These transformations can be achieved through various synthetic methodologies, including rearrangements and multi-step sequences.

Moreover, if the azetidine building block is prepared in an enantiomerically pure form, it can be used to generate chiral scaffolds. The stereocenter at the 3-position of the azetidine ring can be transferred to new stereocenters in the resulting larger heterocyclic systems. This is of particular importance in asymmetric synthesis, where the control of stereochemistry is paramount for the biological activity of the final molecule. The synthesis of chiral azetidines often involves asymmetric synthesis strategies or the use of chiral starting materials.

Application in Medicinal Chemistry Building Block Libraries

In the field of medicinal chemistry, the assembly of building block libraries is a key strategy for drug discovery. These libraries consist of a diverse collection of small, synthetically accessible molecules that can be readily combined to generate a vast number of potential drug candidates. This compound is a valuable component of such libraries.

The azetidine motif is a desirable feature in drug candidates as it is considered a "bioisostere" of other common rings like pyrrolidine (B122466) and piperidine, but with different physicochemical properties. Its inclusion can lead to improved metabolic stability, cell permeability, and target-binding affinity. The 2,6-difluorobenzyl group is also a common feature in bioactive molecules, often enhancing binding to target proteins through halogen bonding and other interactions.

The combination of the azetidine core and the difluorobenzyl ether in a single building block allows for the efficient exploration of chemical space in drug discovery programs. Medicinal chemists can systematically modify the azetidine nitrogen to attach various pharmacophoric groups, leading to the rapid generation of novel compound collections for biological screening.

Integration into Materials Chemistry

While the primary applications of this compound have been in the life sciences, its structural features also hold potential for materials chemistry. The rigid, well-defined geometry of the azetidine ring and the presence of the fluorinated aromatic group can be exploited in the design of novel materials.

For example, the incorporation of this building block into polymers could lead to materials with tailored properties, such as enhanced thermal stability or specific surface characteristics. The fluorine atoms can impart hydrophobicity and influence the self-assembly and packing of polymer chains.

Furthermore, the potential for this molecule to engage in specific intermolecular interactions, such as hydrogen and halogen bonding, could be utilized in the construction of crystalline materials, including metal-organic frameworks (MOFs) or organic co-crystals. The defined orientation of the functional groups could direct the formation of predictable and well-ordered solid-state structures with potential applications in areas like gas storage or separation. While this area is less explored than its medicinal chemistry applications, the fundamental properties of this compound suggest a promising future in the rational design of advanced materials.

Future Research Directions and Unresolved Challenges in the Chemistry of 3 2,6 Difluorobenzyl Oxy Azetidine

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of functionalized azetidines, including derivatives like 3-((2,6-difluorobenzyl)oxy)azetidine, has traditionally presented significant challenges. acs.org Future research will undoubtedly focus on the development of more efficient and sustainable synthetic methodologies to overcome these hurdles. Key areas of interest include the use of photocatalysis, continuous flow synthesis, and the design of atom-economical reaction pathways.

Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, have emerged as powerful tools for the synthesis of azetidines. acs.org These photochemical strategies offer a scalable and efficient means to produce a variety of azetidine (B1206935) structures with diverse functionalities. acs.org The use of photocatalysts that can be activated by visible light promotes reactions under mild conditions, reducing energy consumption and minimizing the formation of byproducts. rsc.orgmit.edu

Continuous flow synthesis represents another promising avenue for the sustainable production of azetidines. uniba.it This technology allows for the safe handling of reactive intermediates and can lead to improved reaction efficiency and scalability. uniba.it The development of flow-based protocols for the synthesis of functionalized azetidines, potentially using greener solvents, would be a significant step towards more environmentally friendly manufacturing processes. uniba.it

Furthermore, there is a growing emphasis on the development of atom-economical reactions that maximize the incorporation of starting material atoms into the final product. Strategies such as intramolecular SN2 reactions and the regioselective aminolysis of epoxides are being explored to construct the azetidine ring with high efficiency. frontiersin.org The use of earth-abundant metal catalysts, such as lanthanum(III) triflate, in these transformations is also a key aspect of developing more sustainable synthetic routes. frontiersin.org

Synthetic StrategyKey FeaturesSustainability Aspect
Photocatalysis Utilizes visible light to drive reactions, enabling the synthesis of diverse azetidines. acs.orgrsc.orgReduced energy consumption and milder reaction conditions.
Continuous Flow Synthesis Allows for precise control over reaction parameters and safe handling of intermediates. uniba.itImproved efficiency, scalability, and potential for solvent recycling.
Atom-Economical Reactions Maximizes the incorporation of atoms from reactants into the final product. frontiersin.orgMinimizes waste generation.
Intramolecular Cyclizations Efficient formation of the azetidine ring from acyclic precursors. frontiersin.orgorganic-chemistry.orgrsc.orgCan reduce the number of synthetic steps.

Exploration of Novel Reactivity and Functionalization Strategies

Beyond the synthesis of the azetidine core, a major challenge lies in its subsequent functionalization. The inherent ring strain of azetidines can be harnessed to drive unique chemical transformations. rsc.org Future research will focus on discovering and developing novel methods for the selective modification of the azetidine scaffold.

One area of intense investigation is the direct C-H functionalization of azetidines. rsc.org This approach allows for the introduction of new substituents onto the azetidine ring without the need for pre-functionalized starting materials, leading to more concise and efficient synthetic routes. organic-chemistry.org Palladium-catalyzed intramolecular C(sp3)-H amination is one such method that has shown promise for the synthesis of functionalized azetidines. rsc.org

Strain-release functionalization of highly strained azetidine precursors, such as 1-azabicyclo[1.1.0]butanes, offers a modular approach to constructing a wide array of functionalized azetidines. organic-chemistry.orgnih.gov This strategy allows for the introduction of various functional groups through reactions with a broad range of nucleophiles and electrophiles. organic-chemistry.orgchemrxiv.org The development of electrophilic azetidinylation reagents is another exciting frontier, enabling the direct attachment of the azetidine motif to diverse molecular scaffolds. chemrxiv.orgrsc.org

The exploration of cycloaddition reactions involving azetidines and the development of new ring-opening methodologies will continue to be important areas of research. rsc.org These transformations provide access to a diverse range of heterocyclic structures that would be difficult to prepare using other methods. rsc.org

Functionalization StrategyDescriptionPotential Applications
C-H Functionalization Direct introduction of functional groups at C-H bonds of the azetidine ring. rsc.orgorganic-chemistry.orgLate-stage modification of complex molecules.
Strain-Release Functionalization Utilization of strained precursors to drive the formation of functionalized azetidines. organic-chemistry.orgnih.govModular synthesis of azetidine libraries.
Electrophilic Azetidinylation Direct attachment of the azetidine ring to nucleophilic molecules. chemrxiv.orgrsc.orgRapid access to azetidine-containing compounds.
Ring-Opening Reactions Cleavage of the azetidine ring to generate new heterocyclic structures. rsc.orgSynthesis of diverse scaffolds for drug discovery.

Advanced Stereochemical Control in Complex Azetidine Synthesis

The biological activity of a molecule is often critically dependent on its three-dimensional structure. Therefore, the development of methods for the stereocontrolled synthesis of complex azetidines is of paramount importance. Future research will aim to achieve higher levels of stereoselectivity in the synthesis of chiral azetidines, particularly those with multiple stereocenters.

The use of chiral catalysts and auxiliaries will continue to be a major focus in the development of enantioselective and diastereoselective methods for azetidine synthesis. nih.govnih.gov For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov The design of new chiral ligands and catalysts that can effectively control the stereochemical outcome of azetidine-forming reactions is an ongoing challenge.

The development of synthetic routes that allow for the predictable and adjustable control of stereochemistry is a key goal. organic-chemistry.org This includes methods that can selectively produce any desired stereoisomer of a complex azetidine by simply changing the reaction conditions or the starting materials. nih.gov

Stereocontrol StrategyMechanismOutcome
Chiral Catalysis Use of chiral catalysts to favor the formation of one enantiomer over the other. nih.govnih.govEnantiomerically enriched azetidines.
Chiral Auxiliaries Temporary attachment of a chiral group to guide the stereochemical course of a reaction. nih.govDiastereoselective synthesis of azetidines.
Dynamic Stereoconvergence Equilibration of diastereomeric intermediates to a single, more stable species. nih.govHighly stereoselective functionalization.
Substrate Control Use of chiral starting materials to control the stereochemistry of the final product. nih.govPredictable synthesis of specific stereoisomers.

Predictive Modeling and Machine Learning in Azetidine Chemistry

The integration of computational tools, including predictive modeling and machine learning, is set to revolutionize the field of azetidine chemistry. mit.eduthescience.dev These approaches can accelerate the discovery of new reactions, optimize reaction conditions, and provide a deeper understanding of reaction mechanisms.

Computational models can be used to predict the outcome of chemical reactions, allowing researchers to screen potential substrates and reagents in silico before conducting experiments in the laboratory. mit.eduthescience.dev This can save significant time and resources by avoiding trial-and-error approaches. mit.eduthescience.dev For example, computational models have been successfully used to predict the feasibility of photocatalyzed azetidine synthesis. mit.eduthescience.dev

Machine learning algorithms can be trained on large datasets of chemical reactions to identify patterns and relationships that are not readily apparent to human chemists. nih.govscispace.com These models can then be used to predict the optimal conditions for a given reaction or to design new catalysts with improved activity and selectivity. nih.gov The application of machine learning to the synthesis of heterocyclic compounds, including azetidines, is a rapidly growing area of research. nih.gov

Furthermore, quantum chemical methods and molecular dynamics simulations can provide detailed insights into the electronic structure, stability, and reactivity of azetidine derivatives. researchgate.net This information can be used to rationalize experimental observations and to guide the design of new and improved synthetic strategies. researchgate.net The combination of experimental and computational approaches will be crucial for addressing the unresolved challenges in azetidine chemistry.

Q & A

Q. What are the optimal synthetic routes for 3-((2,6-Difluorobenzyl)oxy)azetidine, and how can reaction efficiency be improved?

The synthesis typically involves nucleophilic substitution between 2,6-difluorobenzyl bromide and an azetidine precursor under basic conditions. Key parameters include:

  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity between immiscible phases .
  • Reactor design : Continuous flow reactors improve heat distribution and reduce side reactions compared to batch reactors, particularly for thermally unstable intermediates .
  • Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity, while dichloromethane aids in purification .
    Analytical validation : Monitor reaction progress via <sup>19</sup>F NMR to track fluorinated intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic techniques :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for azetidine protons (δ ~3.5–4.5 ppm) and aromatic fluorine coupling patterns (e.g., doublet-of-doublets for 2,6-difluorobenzyl) .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]<sup>+</sup>) and isotopic patterns consistent with fluorine atoms .
  • Purity assessment : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >98% purity .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

  • Target binding assays : Screen against GPCRs or kinases using fluorescence polarization or SPR to measure binding affinity (Kd). The difluorobenzyl group enhances lipophilicity, improving membrane permeability .
  • Enzyme inhibition studies : Test IC50 values against cytochrome P450 isoforms to assess metabolic stability .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to establish safety margins .

Advanced Research Questions

Q. How do fluorination patterns (2,6-difluoro vs. 3,5-difluoro) impact biological activity and pharmacokinetics?

  • Steric and electronic effects : The 2,6-difluoro substitution minimizes steric hindrance, allowing better fit into hydrophobic binding pockets compared to 3,5-difluoro analogs. DFT calculations show reduced electron density at the benzyl oxygen, affecting hydrogen-bond acceptor strength .
  • Metabolic stability : 2,6-Difluorobenzyl derivatives exhibit slower oxidative metabolism (CYP3A4) due to fluorine’s electron-withdrawing effects, as shown in microsomal stability assays .

Q. What strategies mitigate racemization during functionalization of the azetidine ring?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts to control stereochemistry during nucleophilic substitutions .
  • Low-temperature reactions : Conduct reactions at –20°C in THF to suppress epimerization, confirmed by chiral HPLC (Chiralpak AD-H column) .
  • Protecting groups : Boc or Fmoc groups on the azetidine nitrogen prevent unwanted ring-opening during derivatization .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking simulations : Use AutoDock Vina to predict binding poses in protein targets (e.g., serotonin receptors). The azetidine’s constrained geometry reduces conformational entropy, improving binding affinity .
  • QSAR models : Correlate logP values (calculated via ChemAxon) with cellular uptake data to optimize substituents for blood-brain barrier penetration .
  • MD simulations : Assess the stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. What advanced techniques characterize degradation products under stressed conditions?

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor via LC-MS/MS:
    • Major degradants : Hydrolysis of the ether linkage yields 2,6-difluorobenzyl alcohol and azetidine-3-ol .
    • Oxidative products : UPLC-TOF identifies N-oxide formation at the azetidine nitrogen .
  • Stability protocols : Store lyophilized samples at –80°C with desiccants to extend shelf life beyond 12 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.